molecular formula C23H25ClN4O2S2 B2915018 N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216393-05-3

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2915018
CAS No.: 1216393-05-3
M. Wt: 489.05
InChI Key: PIRRZMOTTJKHCJ-UHFFFAOYSA-N
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Description

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS: 1216393-05-3) is a benzothiazole-derived compound with a molecular formula of C23H25ClN4O2S2 and a molecular weight of 489.1 g/mol. Its structure features two benzothiazole moieties linked via a carboxamide group, with a 6-ethyl substituent on one benzothiazole ring and a 2-morpholinoethyl side chain on the nitrogen atom. The hydrochloride salt enhances its solubility, a common modification for pharmaceutical candidates.

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S2.ClH/c1-2-16-7-8-18-20(15-16)31-23(25-18)27(10-9-26-11-13-29-14-12-26)22(28)21-24-17-5-3-4-6-19(17)30-21;/h3-8,15H,2,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRRZMOTTJKHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative to form the benzo[d]thiazole core.

    Ethylation: The benzo[d]thiazole core is then ethylated at the 6-position using ethyl halides under basic conditions.

    Morpholine Introduction:

    Amide Formation: The final step involves the formation of the carboxamide linkage, typically through the reaction of the benzo[d]thiazole derivative with a carboxylic acid chloride in the presence of a base.

    Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the amide group or the thiazole rings using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzo[d]thiazole moiety.

    Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzo[d]thiazole moiety is known to intercalate with DNA, while the morpholine group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target (1216393-05-3) 6-ethyl, 2-morpholinoethyl C23H25ClN4O2S2 489.1 Dual benzothiazole cores, morpholine ring
N-(6-(Methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide (899982-80-0) 6-methylthio Not explicitly stated Not provided Methylthio group replaces ethyl substituent
N-(2-(Diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride (N/A) 4-ethoxy, 2-diethylaminoethyl Likely C23H26ClN4O2S2 Not provided Ethoxy and linear diethylaminoethyl side chain
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride (1215324-23-4) 6-chloro, phenylacetamide C21H25Cl2N3OS 438.4 Chloro substituent, phenylacetamide linkage
N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride (1189727-02-3) 6-methyl, pyrazole C19H26ClN5OS 408.0 Pyrazole ring replaces benzothiazole
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride (1215480-59-3) 6-chloro, dioxoisoindolinyl C22H22Cl2N4O3S 493.4 Dioxoisoindolinyl group, dimethylaminopropyl chain

Key Observations:

  • Substituent Diversity: The target compound’s 6-ethyl and morpholinoethyl groups distinguish it from analogs with chloro, methoxy, or methylthio substituents. Morpholine’s cyclic structure may confer improved solubility or binding compared to linear amines (e.g., diethylaminoethyl in CAS 1215324-23-4) .
  • Molecular Weight : The target (489.1 g/mol) is heavier than most analogs, except for CAS 1215480-59-3 (493.4 g/mol), which includes a bulky dioxoisoindolinyl group .

Physicochemical Properties

However:

  • Hydrochloride Salts : The target and several analogs (e.g., CAS 1215324-23-4) are formulated as hydrochlorides to improve aqueous solubility .

Biological Activity

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound notable for its complex structure and potential therapeutic applications. The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H28ClN3O4SC_{24}H_{28}ClN_{3}O_{4}S, with a molecular weight of 490.0 g/mol. Its structure includes multiple heterocyclic moieties that contribute to its biological activity.

Property Value
Molecular FormulaC₃₄H₃₃ClN₃O₄S
Molecular Weight490.0 g/mol
CAS Number1216382-82-9

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar thiazole and dioxine structures have shown cytotoxicity against various cancer cell lines, including leukemia and solid tumors .

In a study evaluating the antiproliferative effects of benzothiazole derivatives, it was found that certain compounds inhibited the growth of human cancer cell lines with IC50 values in the low micromolar range . The specific mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies and Research Findings

  • Cytotoxicity Studies : A series of benzothiazole derivatives were tested against human CD4(+) lymphocytes to assess cytotoxicity. While some compounds exhibited significant cytotoxic effects (CC50 = 4–9 µM), the specific activity of this compound remains to be fully elucidated .
  • Mechanism of Action : The interaction studies indicate that this compound may modulate various signaling pathways involved in cancer progression and microbial resistance, although detailed mechanisms are still under investigation .
  • Comparative Analysis : A comparative analysis of similar compounds highlights the unique structural features of this compound, which may enhance its selectivity towards biological targets compared to other thiazole derivatives .

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